Methyl 4-acetoxy-3-iodobenzoate
Description
Methyl 4-acetoxy-3-iodobenzoate (CAS: 1131614-03-3) is a substituted benzoate ester featuring an acetoxy group (–OAc) at the para position (C4) and an iodine atom at the meta position (C3) relative to the methyl ester (–COOCH₃) group . This compound is structurally significant in organic synthesis due to its dual functional groups, which enable diverse reactivity patterns. The iodine atom provides a site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the acetoxy group can undergo hydrolysis to yield phenolic derivatives or serve as a protecting group in multistep syntheses.
Properties
CAS No. |
1131614-03-3 |
|---|---|
Molecular Formula |
C10H9IO4 |
Molecular Weight |
320.08 g/mol |
IUPAC Name |
methyl 4-acetyloxy-3-iodobenzoate |
InChI |
InChI=1S/C10H9IO4/c1-6(12)15-9-4-3-7(5-8(9)11)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
IGELHTCKLVEYLF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)I |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₉IO₄
- Molecular Weight : 320.09 g/mol (calculated based on substituents)
- Applications : Primarily used as an intermediate in pharmaceutical and agrochemical research, particularly in the development of iodinated aromatic scaffolds .
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences between Methyl 4-acetoxy-3-iodobenzoate and its analogs, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Influence
Acetoxy vs. Hydroxy Groups: this compound’s acetoxy group enhances stability compared to the phenolic –OH in Methyl 4-hydroxy-3-iodobenzoate. The latter is prone to oxidation or unwanted side reactions under acidic/basic conditions, limiting its utility in harsh reaction environments . Hydrolysis of the acetoxy group in the former yields Methyl 4-hydroxy-3-iodobenzoate, enabling modular synthesis of hydroxylated aromatics .
Amino vs. Acetoxy Substituents: Methyl 4-amino-3-iodobenzoate (m.p. 86–91°C) exhibits nucleophilic reactivity at the –NH₂ group, making it suitable for forming amide bonds or heterocycles in agrochemicals . In contrast, the acetoxy group in this compound is electrophilic, favoring acyl transfer or elimination reactions.
Iodine Positional Effects :
- Methyl 4-iodobenzoate lacks substituents at C3, simplifying its use in cross-coupling reactions. However, the absence of a C3 functional group reduces its versatility compared to this compound, which offers two reactive sites .
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